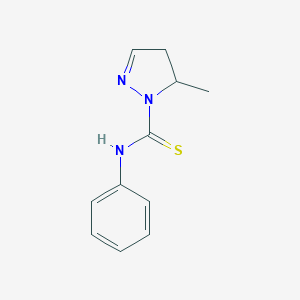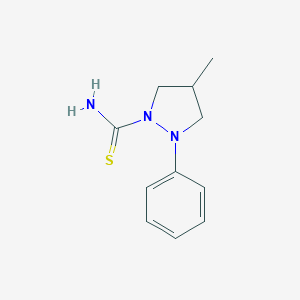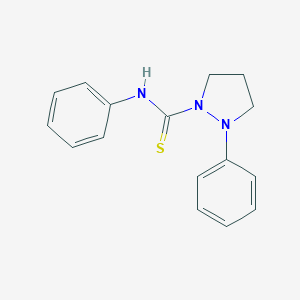
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to activate the caspase pathway. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have antifungal properties, which may be due to its ability to inhibit the growth of certain fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one of the limitations of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of research is the development of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide-based metal complexes for use in catalysis and material science. Another area of research is the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its potential applications in cancer treatment and inflammation.
Synthesemethoden
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,3-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 98%. Another method involves the reaction of 2,3-dimethylphenyl hydrazine with 4-chlorobutyryl chloride, followed by cyclization with sodium ethoxide. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 96%.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
Produktname |
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-9-5-4-6-12(10(9)2)15-13(17)11-7-14-16(3)8-11/h4-8H,1-3H3,(H,15,17) |
InChI-Schlüssel |
WJHDPSWAEXWBMD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




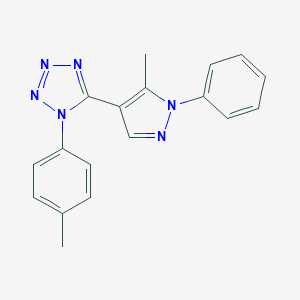
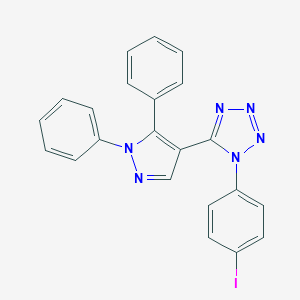
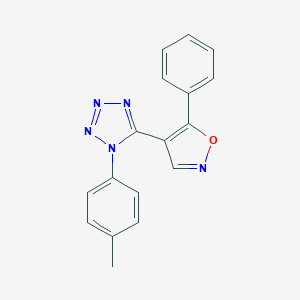
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
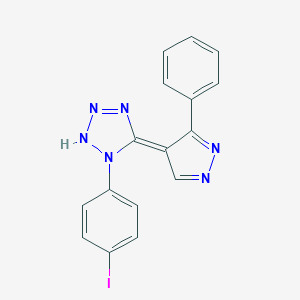

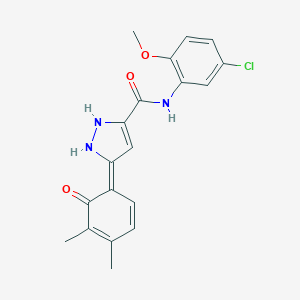

![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
